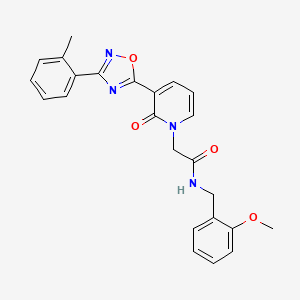
5-(4-Fluorophenyl)-1,4-oxazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-Fluorophenyl)-1,4-oxazepane, also known as FOZ or 4-Fluoro-oxazepane, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. FOZ is a seven-membered ring compound that contains a fluorophenyl group and an oxazepane ring.
Scientific Research Applications
Synthetic Chemistry Applications
Rearrangement Reactions and Synthesis of Heterocycles
The rearrangement of aryl-methylmorpholinium methylides demonstrates the synthetic utility of related oxazepane compounds in generating complex heterocyclic structures, which are valuable in synthetic chemistry for the development of new materials and molecules with potential pharmacological activities (Kitano, Shirai, & Sato, 1991).
Medicinal Chemistry and Biological Applications
Development of Fluorescent Molecular Probes
Compounds related to "5-(4-Fluorophenyl)-1,4-oxazepane" have been used to develop new fluorescent solvatochromic dyes. These dyes exhibit strong solvent-dependent fluorescence, which can be applied in the study of biological events and processes, demonstrating their utility in creating sensitive fluorescent molecular probes (Diwu et al., 1997).
Fluoroionophore Development for Metal Ion Detection
Research on polythiazaalkane and polythiaalkane derivatives, which share structural similarities with "this compound," has led to the synthesis of novel fluoroionophores. These compounds are designed for the selective detection of metal ions, such as silver ions, highlighting their potential in environmental monitoring and biochemical assays (Ishikawa, Sakamoto, Nakao, & Wada, 1999).
Materials Science Applications
Nonlinear Optical Properties
The study of 4-substituted benzylidene-2-phenyl oxazol-5-ones, compounds related to "this compound," has revealed their potential in nonlinear optical applications. These properties are crucial for developing materials used in photonics and electronics, showcasing the relevance of oxazepane derivatives in advanced technological applications (Murthy et al., 2010).
properties
IUPAC Name |
5-(4-fluorophenyl)-1,4-oxazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-10-3-1-9(2-4-10)11-5-7-14-8-6-13-11/h1-4,11,13H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEKCPCBIZHQTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCNC1C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Bromo(difluoro)methyl]-4-(trifluoromethoxy)-1H-benzimidazole](/img/structure/B2752567.png)
![1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-benzyloxime](/img/structure/B2752568.png)
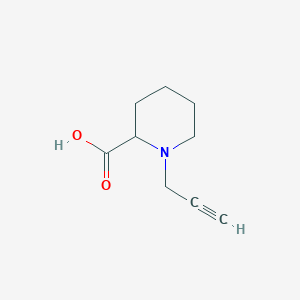
![2,4-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2752570.png)

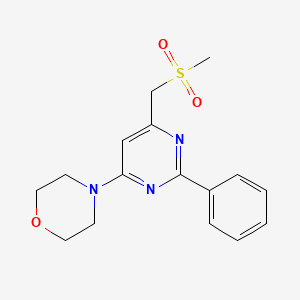
![(E)-N-[3-[2-[2-(2,3-Dimethylphenoxy)propanoyl]hydrazinyl]-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2752575.png)
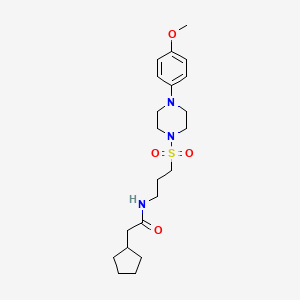
![3-(4-methoxyphenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2752578.png)

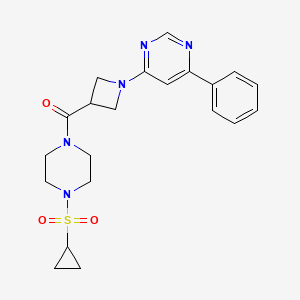

![2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride](/img/structure/B2752584.png)
